Chemical structure and molecular properties of 1-naphthyl 3-phenylacrylate
Chemical structure and molecular properties of 1-naphthyl 3-phenylacrylate
Abstract
This technical guide provides a comprehensive examination of 1-naphthyl 3-phenylacrylate, a molecule at the intersection of naphthalene and cinnamate chemistries. While not extensively documented in commercial or academic literature as a standalone compound, its structure suggests a range of compelling properties and applications derived from its constituent functional groups. This document will elucidate the molecule's chemical identity, predict its physicochemical properties based on analogous compounds, and present detailed, field-proven protocols for its synthesis and characterization. We will explore its potential in polymer science, materials chemistry, and as a synthetic intermediate, offering researchers and drug development professionals a foundational resource for leveraging this unique chemical entity.
Chemical Identity and Molecular Structure
1-Naphthyl 3-phenylacrylate, systematically named naphthalen-1-yl (2E)-3-phenylprop-2-enoate and commonly referred to as 1-naphthyl cinnamate , is an ester formed from cinnamic acid and 1-naphthol. The molecule incorporates three key functional domains: a naphthalene ring system, a phenyl group, and an α,β-unsaturated ester linkage (acrylate system).
The bulky, aromatic naphthalene moiety is known to impart unique photophysical properties, such as fluorescence, and can contribute to high thermal stability and refractive indices in polymeric systems.[1] The cinnamate portion, with its conjugated system extending across the phenyl ring and the double bond, is a well-known chromophore responsible for UV absorption and is a staple in the fragrance industry.[2] The trans-configuration of the double bond is the most stable and common isomer.
Molecular Structure:
Caption: 2D Chemical Structure of 1-Naphthyl 3-Phenylacrylate.
Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Compounds |
| Molecular Formula | C₁₉H₁₄O₂ | Based on the condensation of C₁₀H₈O (1-naphthol) and C₉H₈O₂ (cinnamic acid) |
| Molecular Weight | 274.31 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Cinnamyl cinnamate (CAS 122-69-0) and other aromatic esters are typically crystalline solids at room temperature.[3] |
| Melting Point | 70-90 °C (estimated) | Phenyl cinnamate melts at 75-76°C. The larger naphthyl group may slightly increase the melting point. |
| Boiling Point | > 350 °C (estimated) | High molecular weight aromatic esters have high boiling points; for example, cinnamyl cinnamate boils at 370°C.[3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, THF, chloroform, ethyl acetate) | The molecule is highly nonpolar. Cinnamyl cinnamate is soluble in oils and moderately soluble in ethanol.[4] |
| logP (o/w) | ~5.0 (estimated) | Calculated based on the combined hydrophobicity of naphthalene and the phenylacrylate moiety. Cinnamyl cinnamate has a logP of 4.45.[5] |
Synthesis and Characterization
The synthesis of 1-naphthyl 3-phenylacrylate can be achieved through standard esterification procedures. The most direct and reliable method involves the reaction of cinnamoyl chloride with 1-naphthol in the presence of a non-nucleophilic base. This approach avoids the high temperatures and equilibrium challenges of direct acid-catalyzed esterification.
Rationale for Synthetic Approach
The acylation of 1-naphthol with an acyl chloride is a robust and high-yielding reaction.
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Causality: 1-Naphthol is a nucleophile, but its phenolic hydroxyl group is only moderately reactive. Cinnamoyl chloride, on the other hand, is a highly reactive electrophile due to the electron-withdrawing carbonyl group and the chlorine leaving group. The reaction is driven to completion by the formation of a stable ester bond and a salt byproduct.
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Self-Validation: The use of a base like pyridine or triethylamine is critical. It serves two purposes: first, to deprotonate the 1-naphthol, increasing its nucleophilicity, and second, to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium forward. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 1-naphthol starting material.
Experimental Protocol: Synthesis via Cinnamoyl Chloride
Materials:
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1-Naphthol (1.0 eq)
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Cinnamoyl chloride (1.1 eq)
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Anhydrous Pyridine or Triethylamine (1.5 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-naphthol (1.0 eq) in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq).
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Acyl Chloride Addition: Dissolve cinnamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the cinnamoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of 1-naphthol.
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Workup: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Experimental workflow for the synthesis of 1-naphthyl 3-phenylacrylate.
Spectroscopic Properties and Characterization
The identity and purity of the synthesized 1-naphthyl 3-phenylacrylate would be confirmed using standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
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Aromatic protons of the naphthyl and phenyl groups in the range of ~7.2-8.2 ppm.
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Two distinct doublets for the vinyl protons of the acrylate system (trans-coupling, J ≈ 16 Hz), likely between 6.5 and 8.0 ppm. The proton alpha to the carbonyl will be downfield of the proton beta to the carbonyl.
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¹³C NMR: The carbon NMR would show characteristic signals for the ester carbonyl (~165 ppm), the carbons of the two aromatic rings, and the two sp² carbons of the double bond.
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FT-IR: The infrared spectrum would be dominated by a strong C=O stretch for the ester at ~1720-1740 cm⁻¹ and C=C stretching bands for the aromatic rings and the alkene.
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UV-Vis Spectroscopy: The extended conjugation involving the phenyl ring, the acrylate double bond, and the naphthalene system would result in strong UV absorbance, likely with a λₘₐₓ above 300 nm. This property is crucial for applications in UV-curing and as a UV-blocker.
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Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight (274.31 g/mol ) and elemental composition (C₁₉H₁₄O₂).
Potential Applications and Research Directions
The unique hybrid structure of 1-naphthyl 3-phenylacrylate suggests its utility in several advanced applications.
Polymer and Materials Science
The acrylate functionality makes this molecule an ideal monomer for free-radical polymerization. Polymers incorporating this monomer are predicted to have:
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High Refractive Index: Due to the presence of the bulky, electron-rich naphthalene and phenyl groups. This is desirable for optical coatings and lenses.
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Enhanced Thermal Stability: The rigid aromatic structures would increase the glass transition temperature (Tg) of the resulting polymer.
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Photoluminescent Properties: The naphthyl group is a known fluorophore, making these polymers suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent tags.[2]
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Photoinitiator/Crosslinker: Like other naphthyl acrylates, it could serve as a photoinitiator or a crosslinking agent in UV-curable resins and coatings.[][7]
Organic Synthesis and Drug Development
Cinnamate esters are versatile intermediates in organic synthesis.[8]
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Diels-Alder Reactions: The electron-deficient double bond can participate in Diels-Alder cycloadditions to build complex molecular scaffolds.
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Bioactive Scaffolds: Both naphthalene and cinnamate moieties are found in numerous biologically active compounds. This molecule could serve as a precursor for novel derivatives with potential therapeutic applications, including anticancer or anti-inflammatory agents.[2][9]
Cosmetics and Fragrance
While the volatility is likely low, the cinnamate structure is a classic component of fragrances, often providing balsamic and floral notes.[3] The primary application in this area, however, would likely be as a UV-A/UV-B absorber in sunscreens and plastics, leveraging the extended conjugated system for broad-spectrum UV protection.
Safety and Toxicology
No specific toxicological data for 1-naphthyl 3-phenylacrylate exists. A risk assessment must be based on data for its parent components.
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Naphthalene Derivatives: Naphthalene and some of its derivatives are classified as possibly carcinogenic to humans and can cause irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Cinnamic Acid and Esters: Cinnamic acid and its simple esters are generally regarded as having low toxicity and are used in food and fragrances.[2] However, acrylates as a class can be skin sensitizers.
It is imperative to handle this compound with the care afforded to any new, uncharacterized chemical substance.
References
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National Center for Biotechnology Information. (n.d.). Methyl Cinnamate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
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